2-[(3-hydroxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties, critical for maintaining planar geometry and π-conjugation .
- A 3-hydroxypropylamino group at position 2, contributing to hydrogen-bonding interactions and solubility .
The compound’s IUPAC name and identifiers include MFCD02985389 and RN 378221-18-2 . Its stereoelectronic profile suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors involving π-π interactions and hydrogen bonding.
Properties
Molecular Formula |
C24H24N4O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O4S2/c1-32-17-8-6-16(7-9-17)10-13-28-23(31)19(34-24(28)33)15-18-21(25-11-4-14-29)26-20-5-2-3-12-27(20)22(18)30/h2-3,5-9,12,15,25,29H,4,10-11,13-14H2,1H3/b19-15- |
InChI Key |
HTELVBYMMUKMHR-CYVLTUHYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCO)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCO)SC2=S |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3-hydroxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. Its structure includes a pyrido-pyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 526.6 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Screening
A study assessed the antimicrobial activity of several thiazolidinone derivatives, revealing that compounds with similar structural features to our target compound displayed notable inhibition zones against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for effective derivatives .
Anticancer Activity
The pyrido-pyrimidine scaffold has been associated with anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Research Findings
In vitro studies demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in modulating inflammatory pathways.
Experimental Evidence
Research has shown that thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in conditions characterized by chronic inflammation .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, often utilizing precursors from pyrimidine and thiazolidine derivatives. The structural complexity allows for a variety of modifications that can enhance its biological activity. The presence of a hydroxypropyl amino group and a methoxyphenyl moiety contributes to its solubility and reactivity, making it a suitable candidate for further derivatization.
Antitumor Activity
Research has indicated that compounds related to pyrido[1,2-a]pyrimidines demonstrate promising antitumor properties. For instance, derivatives of pyrimidine have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. The interaction of these compounds with specific biological targets may lead to the development of novel anticancer agents .
Antimicrobial Properties
The thiazolidinone framework is known for its antimicrobial activity. Studies have shown that similar compounds exhibit significant antibacterial and antifungal effects. The incorporation of the thiazolidinone moiety in this compound may enhance its efficacy against various pathogens, making it a candidate for further investigation in the field of infectious diseases .
Case Studies
-
Antitumor Agents
A study highlighted the synthesis of various triazine derivatives from pyrimidine precursors, demonstrating their potential as antitumor agents. The mechanisms involved include the induction of apoptosis in cancer cells and inhibition of cell cycle progression . The compound could be explored similarly due to its structural analogies. -
Antimicrobial Evaluation
A recent investigation into new derivatives involving pyrimidines showed promising results against Mycobacterium tuberculosis. The synthesized compounds were characterized using spectroscopic techniques, confirming their structural integrity and biological activity . This highlights the potential application of 2-[(3-hydroxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrido-pyrimidinone-thiazolidinone core but differ in substituents, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural Variations and Implications
Electronic and Steric Effects
- 4-Methoxyphenyl vs. Phenyl/Chlorophenyl : The methoxy group in the target compound donates electron density via resonance, enhancing π-π interactions compared to electron-withdrawing groups like chloro (e.g., in ’s 4-chlorophenyl derivatives) .
- Hydroxypropyl vs. Methoxypropyl : The hydroxy group enables stronger hydrogen bonding, improving solubility but increasing susceptibility to oxidation compared to methoxy analogs .
Computational and Experimental Insights
- Cluster Analysis: Using Jarvis-Patrick or Butina algorithms (), the target compound clusters with other thiazolidinone derivatives, suggesting shared target profiles (e.g., antimicrobial or anticancer activity) .
- Molecular Descriptors : Van der Waals surface area and polarizability () differ significantly between analogs, influencing binding kinetics and selectivity .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The thioxo group (C=S) deshields adjacent protons (e.g., thiazolidinone C5-H appears at δ 7.8–8.2 ppm).
- IR : Strong C=S stretch at 1150–1250 cm⁻¹.
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₃O₃S₂: 468.1054) .
Advanced Consideration
Contradictions between NMR and X-ray data (e.g., unexpected coupling constants) may arise from dynamic effects. Variable-temperature NMR or NOESY can probe conformational flexibility .
How do non-covalent interactions influence the compound’s supramolecular assembly?
Advanced Research Focus
Non-covalent interactions (NCIs) like π-π stacking (pyrido-pyrimidinone cores) and hydrogen bonding (hydroxypropylamino groups) dictate crystal packing. Methods:
- Hirshfeld analysis : Quantify contact contributions (e.g., O–H···O vs. C–H···S).
- DFT-D3 : Calculate interaction energies for dimeric units.
- Experimental: Co-crystallization with halogenated analogs to study halogen bonding .
What in vitro assays are suitable for evaluating biological activity?
Q. Basic Research Focus
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
- Antioxidant : DPPH radical scavenging (EC₅₀ comparison to ascorbic acid) .
Advanced Consideration
Structure-activity relationships (SAR): Compare analogues with modified thiazolidinone substituents. Molecular docking (AutoDock Vina) into target enzymes (e.g., DHFR) predicts binding modes .
How can computational methods predict metabolic stability of the hydroxypropylamino group?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to assess CYP450 metabolism.
- Metabolite Identification : MD simulations (GROMACS) of glucuronidation pathways.
- Solubility : COSMO-RS for logP/logS calculations, critical for bioavailability .
Resolving contradictions in reaction yields: What factors influence selenylation efficiency?
Advanced Research Focus
Contradictory yields (e.g., 67% for 4-methoxyphenyl vs. 96% for 3-fluorophenyl derivatives) may arise from:
- Electronic effects : Electron-withdrawing groups (F) stabilize radical intermediates.
- Steric hindrance : Bulkier substituents slow selenyl radical addition.
- Optimization : DoE (Design of Experiments) to test current density, solvent polarity, and electrolyte concentration .
How to address polymorphism in crystallographic studies?
Advanced Research Focus
Polymorph screening via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
